molecular formula C14H14BrN3O B15364673 8-Bromo-1-isopropyl-3-methyl-1,3-dihydro-2H-imidazo[4,5-C]quinolin-2-one

8-Bromo-1-isopropyl-3-methyl-1,3-dihydro-2H-imidazo[4,5-C]quinolin-2-one

Cat. No.: B15364673
M. Wt: 320.18 g/mol
InChI Key: ZQZLSDDEQSWSCB-UHFFFAOYSA-N
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Description

8-Bromo-1,3-dihydro-3-methyl-1-(1-methylethyl)-2H-imidazo[4,5-c]quinolin-2-one is a complex organic compound belonging to the imidazoquinoline class. This compound features a bromine atom, a methyl group, and an isopropyl group attached to its imidazoquinoline core, making it a unique and versatile molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-1,3-dihydro-3-methyl-1-(1-methylethyl)-2H-imidazo[4,5-c]quinolin-2-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted quinoline derivatives under acidic conditions. The reaction may require the use of strong acids like hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a bromate or other oxidized derivatives.

  • Reduction: The imidazoquinoline core can be reduced to form simpler derivatives.

  • Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a base.

Major Products Formed:

  • Oxidation: Bromates or other oxidized derivatives.

  • Reduction: Reduced imidazoquinoline derivatives.

  • Substitution: Substituted imidazoquinolines with different functional groups.

Scientific Research Applications

This compound has found applications in various fields of scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: It can be used as a probe in biological studies to understand cellular processes and interactions.

  • Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 8-Bromo-1,3-dihydro-3-methyl-1-(1-methylethyl)-2H-imidazo[4,5-c]quinolin-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 8-Bromo-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione: This compound shares a similar imidazoquinoline core but has a different substituent pattern.

  • 8-Bromo-7-but-2-yn-1-yl-3-methyl-3,7-dihydro-1H-purine-2,6-dione: Another related compound with a different alkyl group attached.

Uniqueness: 8-Bromo-1,3-dihydro-3-methyl-1-(1-methylethyl)-2H-imidazo[4,5-c]quinolin-2-one stands out due to its specific combination of substituents, which can influence its reactivity and biological activity compared to similar compounds.

This detailed overview provides a comprehensive understanding of 8-Bromo-1,3-dihydro-3-methyl-1-(1-methylethyl)-2H-imidazo[4,5-c]quinolin-2-one, highlighting its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C14H14BrN3O

Molecular Weight

320.18 g/mol

IUPAC Name

8-bromo-3-methyl-1-propan-2-ylimidazo[4,5-c]quinolin-2-one

InChI

InChI=1S/C14H14BrN3O/c1-8(2)18-13-10-6-9(15)4-5-11(10)16-7-12(13)17(3)14(18)19/h4-8H,1-3H3

InChI Key

ZQZLSDDEQSWSCB-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C3C=C(C=CC3=NC=C2N(C1=O)C)Br

Origin of Product

United States

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